Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H15N3O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNC1=C (C (OCC)=O)C=NN1C (C)C
. This indicates that the molecule contains a pyrazole ring with an ethyl ester and an isopropyl group attached. Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.23 . It appears as a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various novel compounds. For instance, it undergoes selective cyclocondensation to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Another study demonstrates its use in the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, contributing to the field of heterocyclic chemistry (Coppo & Fawzi, 1997).
Corrosion Inhibition
In the industrial sector, derivatives of this compound have been investigated for their role in corrosion inhibition. A study on pyranpyrazole derivatives, including related compounds, showcased their effectiveness as corrosion inhibitors for mild steel in industrial pickling processes (Dohare et al., 2017).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The recommended precautionary statements are P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that pyrazole derivatives, to which this compound belongs, are known to exhibit a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Biochemical Pathways
Given the broad range of activities exhibited by pyrazole derivatives , it’s likely that this compound could interact with multiple pathways.
Properties
IUPAC Name |
ethyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSRMXPYRMMISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628207 | |
Record name | Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-24-6 | |
Record name | Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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